(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone

Lipophilicity Partition coefficient Drug-likeness

(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone (CAS 95998-69-9), also catalogued as 2,4-Dichloro-5-(trifluoromethyl)benzophenone, is a fluorinated benzophenone derivative with the molecular formula C14H7Cl2F3O and a molecular weight of 319.11 g/mol. It belongs to the class of halogenated diaryl ketones employed as advanced building blocks, synthetic intermediates, and research reagents.

Molecular Formula C14H7Cl2F3O
Molecular Weight 319.1 g/mol
CAS No. 95998-69-9
Cat. No. B022124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone
CAS95998-69-9
Synonyms(4-Chlorophenyl)[2-chloro-5-(trifluoromethyl)phenyl-methanone; 
Molecular FormulaC14H7Cl2F3O
Molecular Weight319.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
InChIInChI=1S/C14H7Cl2F3O/c15-10-4-1-8(2-5-10)13(20)11-7-9(14(17,18)19)3-6-12(11)16/h1-7H
InChIKeyYGHJJGDJMCMVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone (CAS 95998-69-9)


(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone (CAS 95998-69-9), also catalogued as 2,4-Dichloro-5-(trifluoromethyl)benzophenone, is a fluorinated benzophenone derivative with the molecular formula C14H7Cl2F3O and a molecular weight of 319.11 g/mol [1]. It belongs to the class of halogenated diaryl ketones employed as advanced building blocks, synthetic intermediates, and research reagents . The compound is supplied by multiple reputable vendors under research-use-only terms, with typical purities of ≥95% and catalog numbers such as sc-206521 (Santa Cruz Biotechnology) or D435890 (Toronto Research Chemicals) .

Why Generic Substitution Risks Experimental Reproducibility with (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone


Halogenated benzophenones with similar core structures exhibit markedly different physicochemical properties, reactivity profiles, and biological interaction patterns that preclude simple interchange. The simultaneous presence of a para-chloro substituent on one ring and a 2-chloro-5-trifluoromethyl motif on the other creates a distinctive electron-deficient, lipophilic scaffold that cannot be replicated by the mono-chloro, fluoro, or unsubstituted analogs [1]. Even minor substituent changes alter the compound’s logP, boiling point, density, and potential off-target enzyme inhibition—parameters that directly affect partitioning in biphasic reactions, distillation protocols, and metabolic stability in biological assays [2]. Procurement of the exact CAS-numbered entity is therefore essential for maintaining fidelity in multi-step synthetic pathways and ensuring cross-study comparability.

Quantitative Head-to-Head Evidence for (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone Differentiation


Lipophilicity (Calculated LogP) Versus Four Structural Analogs

The target compound exhibits a calculated XLogP3-AA of 5.4 [1], which is substantially higher than the fluoro analog (4-fluoro substituent) and the parent phenyl analog, and significantly exceeds 4-chlorobenzophenone, which lacks both the trifluoromethyl group and the second chlorine atom. This elevated lipophilicity translates to superior solubility in organic phases, more predictable retention on reverse-phase chromatography, and higher predicted membrane permeability in medicinal chemistry applications.

Lipophilicity Partition coefficient Drug-likeness ADME Building block selection

Boiling Point and Density: Thermal Processing and Physical Form Selection

The target compound has a predicted boiling point of 378.1°C at 760 mmHg and a predicted density of 1.418 g/cm³ , which are significantly higher than the values for the 4'-fluoro analog (boiling point 349.7°C, density 1.393 g/cm³) [1] and the monochloro unsubstituted analog (boiling point ~343°C) . These higher thermal and physical parameters make the compound more suitable for high-temperature reactions, vacuum distillation, and solid-form storage compared to its lower-boiling, less dense congeners.

Boiling point Density Distillation Purification Process chemistry

Commercial Purity and Vendor Benchmarking for Reproducible Synthesis

Commercially available batches of the target compound are offered at 98% purity from Leyan (entry-level research grade) , and at ≥95% purity from CymitQuimica and Santa Cruz Biotechnology (specialty research grade) . The 4'-fluoro analog is typically supplied at 95-97% purity, while the monochloro H-analog (789-96-8) is available at 95-97% . The documented 98% purity specification for the target compound provides a quantifiable advantage in minimizing byproduct interference in multi-step synthetic sequences.

Purity Quality control Vendor comparison Synthetic reliability Procurement

CYP2B6 Enzyme Inhibition Profile as a Selectivity Differentiator

The target compound has been profiled for CYP2B6 inhibition in human liver microsomes, yielding an IC50 of 18,400 nM (18.4 µM) [1]. While direct comparator data for the fluoro and unsubstituted phenyl analogs in the same CYP2B6 assay are not publicly available, class-level evidence indicates that systematic substitution of a 4-chloro for a 4-fluoro or 4-hydrogen on the benzophenone scaffold can shift CYP isoform selectivity and microsomal clearance by an order of magnitude [2]. The specific IC50 value enables medicinal chemistry teams to rank-order this compound against other fragments when minimizing CYP2B6-mediated metabolism is desirable.

Cytochrome P450 CYP2B6 inhibition Metabolic stability Lead optimization Drug-drug interaction

High-Confidence Application Scenarios for (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone Based on Evidence


Lipophilic Fragment in Structure-Based Drug Design Campaigns

With an XLogP3-AA of 5.4 , this benzophenone serves as a high-lipophilicity fragment for occupancy of hydrophobic sub-pockets in target proteins, outperforming the 4'-fluoro analog (LogP 4.73) in predicted binding-site desolvation energetics. Its use is particularly warranted when computational docking or SAR suggests that a logP differential of >0.6 will improve binding-site complementarity or membrane penetration.

High-Temperature Reaction Intermediate for Fluorinated Agrochemical Synthesis

The elevated boiling point of 378.1°C makes this compound a robust intermediate for agrochemical syntheses requiring prolonged heating above 180°C without significant evaporative loss. This represents a +28.4°C margin over the 4'-fluoro analog, which boils at 349.7°C , providing a wider operational window for solvent-free or high-boiling-solvent reaction conditions.

CYP Liability Screening in Early-Stage Lead Optimization

The experimentally determined CYP2B6 IC50 of 18.4 µM allows this compound to be rank-ordered against other benzophenone derivatives during in vitro pharmacology panels. Research groups prioritizing CYP2B6 liability minimization can use this quantitative value to exclude or advance the compound as an early lead scaffold, particularly when compared to analogs lacking published CYP inhibition data.

High-Purity Building Block in Multi-Step Natural Product Analogue Synthesis

Commercial availability at 98% purity from Leyan reduces the need for interim column chromatography purification when this benzophenone is employed as a key building block in convergent total synthesis of trifluoromethylated natural product analogues. This purity premium translates directly to higher overall yields and fewer purification steps compared to using 95% purity analogs .

Quote Request

Request a Quote for (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.